molecular formula C11H20N4O2 B2545362 4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2101199-18-0

4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2545362
CAS No.: 2101199-18-0
M. Wt: 240.307
InChI Key: XRTGFMHKPBCMPO-UHFFFAOYSA-N
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Description

4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a methoxypropyl group, and a carboxamide group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through alkylation reactions using methoxypropyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with isocyanates or carbamoyl chlorides.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-5-carboxamide: Lacks the methoxypropyl and propan-2-yl groups.

    N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide: Lacks the amino and propan-2-yl groups.

    1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino and methoxypropyl groups.

Uniqueness

4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of all three functional groups (amino, methoxypropyl, and propan-2-yl) attached to the pyrazole ring. This unique combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-amino-N-(3-methoxypropyl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-8(2)15-10(9(12)7-14-15)11(16)13-5-4-6-17-3/h7-8H,4-6,12H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGFMHKPBCMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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